Cas no 371935-74-9 (PI-103)

PI-103 structure
PI-103 structure
Product Name:PI-103
N.o CAS:371935-74-9
MF:C19H16N4O3
MW:348.355343818665
MDL:MFCD11983145
CID:67882
PubChem ID:9884685
Update Time:2025-04-18

PI-103 Propriedades químicas e físicas

Nomes e Identificadores

    • PI 103 hydrochloride
    • PI-103
    • 3-(4-morpholin-4-ylpyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol
    • 3-[4-(4-MORPHOLINYLPYRIDO)[3',2':4,5]FURO[3,2-D]PYRIMIDIN-2-YL]PHENOL HYDROCHLORIDE
    • Name: Y 27632
    • Phenol, 3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]-
    • PI 103
    • PI-103 (FREE BASE) (PI 103)
    • X6K
    • PI103
    • 3-(4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol
    • YQX02F616F
    • AK163162
    • 3-[4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol
    • 3-(4-Morpholin-4-Ylpyrido[3',2':4,5]furo[3,2-D]pyrimidin-2-Yl)phenol
    • Phenol, 3-(4-(4-morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)-
    • s1038
    • PIK-103
    • NSC-776996
    • BCP19373
    • NCGC00187906-03
    • 371935-74-9 (free base)
    • NCGC00187906-01
    • BRD-K67868012-003-01-5
    • 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl]phenol
    • NSC-759676
    • BCP01923
    • HMS3650M10
    • 3-[4-(4-morpholinyl)-2-pyrido[2,3]furo[2,4-b]pyrimidinyl]phenol
    • 3-(4-morpholinopyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol
    • compound 2 [PMID: 17601739]
    • 3-(4-morpholin-4-ylpyrido[3 ,2 :4,5]furo[3,2-d]pyrimidin-2-yl)phenol
    • MFCD11983145
    • Kinome_3597
    • CCG-101301
    • SW218117-2
    • AC-31514
    • SCHEMBL258242
    • HMS3654E09
    • EX-A039
    • BCPP000107
    • SMR002530603
    • CHEMBL573339
    • HMS3295E19
    • HY-10115
    • 4l23
    • FT-0712341
    • 3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]
    • cid_9884685
    • AMY23717
    • PI-103 HCl
    • 3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol
    • CHEBI:90524
    • NSC776996
    • HMS3244E11
    • 3-(4-(4-morpholinyl)pyrido[3?,2?:4,5]furo[3,2-d]pyrimidin-2- yl)phenol
    • NCGC00187906-02
    • HMS3244E12
    • DTXSID40190676
    • mTOR Inhibitor, PI103
    • MLS006010988
    • AKOS024462563
    • 371935-74-9
    • 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol
    • TUVCWJQQGGETHL-UHFFFAOYSA-N
    • AS-16221
    • UNII-YQX02F616F
    • 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2,4,6,9,11-hexaen-4-yl]phenol
    • 2x6k
    • BDBM25045
    • GTPL5701
    • pyridofuropyrimidine derivative, 2
    • 3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol
    • NCGC00187906-15
    • NSC759676
    • SR-01000946304
    • PI-103 hydrobromide
    • HMS3244F11
    • PI 103 hydrobromide
    • CS-0127
    • HMS3229C15
    • PIK 103
    • PI 3-K Inhibitor V
    • Q27088379
    • SR-01000946304-1
    • 3-[4-(4-Morpholinylpyrido[3',2',4,5]furo[3,2-d]pyrimidin-2-yl]phenol
    • 3-[6-(MORPHOLIN-4-YL)-8-OXA-3,5,10-TRIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YL]PHENOL
    • BRD-K67868012-001-07-6
    • SDCCGSBI-0086698.P006
    • 3-[4-Morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyriMidin-2-yl]phenol
    • PI-103?
    • BRD-K67868012-003-02-3
    • MDL: MFCD11983145
    • Inchi: 1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2
    • Chave InChI: TUVCWJQQGGETHL-UHFFFAOYSA-N
    • SMILES: O1CCN(C2=C3C(C4=CC=CN=C4O3)=NC(C3C=CC=C(C=3)O)=N2)CC1

Propriedades Computadas

  • Massa Exacta: 384.09900
  • Massa monoisotópica: 348.12224039g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 26
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 489
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 84.5
  • XLogP3: 2.7

Propriedades Experimentais

  • Ponto de ebulição: 520.25°C at 760 mmHg
  • PSA: 84.51000
  • LogP: 3.84720

PI-103 Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H315-H319
  • Declaração de Advertência: P261-P305+P351+P338
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

PI-103 Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P125961-10mg
PI-103
371935-74-9 ≥98%
10mg
¥707.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P125961-50mg
PI-103
371935-74-9 ≥98%
50mg
¥2537.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P125961-100mg
PI-103
371935-74-9 ≥98%
100mg
¥4024.90 2023-09-01
DC Chemicals
DC7232-100 mg
PI103
371935-74-9 >98%
100mg
$375.0 2022-02-28
DC Chemicals
DC7232-250 mg
PI103
371935-74-9 >98%
250mg
$750.0 2022-02-28
DC Chemicals
DC7232-1 g
PI103
371935-74-9 >98%
1g
$1500.0 2022-02-28
S e l l e c k ZHONG GUO
S1038-10mM (1mL in DMSO)
PI-103
371935-74-9 99.59%
10mM (1mL in DMSO)
¥ 1103.62 2023-11-02
S e l l e c k ZHONG GUO
S1038-5mg
PI-103
371935-74-9 99.59%
5mg
¥ 1211.49 2023-11-02
S e l l e c k ZHONG GUO
S1038-10mg
PI-103
371935-74-9 99.59%
10mg
RMB2226.16 2021-06-18
S e l l e c k ZHONG GUO
S1038-25mg
PI-103
371935-74-9 99.59%
25mg
¥ 3023.41 2023-11-02

PI-103 Método de produção

Fornecedores recomendados
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd